N-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide
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Overview
Description
N-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide is a complex organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide typically involves the condensation of 2,3-dimethoxybenzaldehyde with a thiazolidinone derivative under specific reaction conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert the thiazolidinone ring to a more saturated form.
Substitution: Various substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions could introduce nitro or halogen groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, thiazolidinone derivatives have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. This compound may be studied for its biological activity and potential therapeutic applications.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Researchers may investigate its efficacy and safety as a drug candidate for treating various diseases.
Industry
Industrially, the compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals. Its versatile chemical properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide would depend on its specific biological target. Generally, thiazolidinone derivatives exert their effects by interacting with specific enzymes or receptors, modulating their activity and leading to the desired therapeutic outcome.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Benzothiazoles: Exhibiting antimicrobial and anticancer activities.
Sulfonamides: Widely used as antibiotics.
Uniqueness
What sets N-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a compound of interest for further research and development.
Properties
Molecular Formula |
C18H16N2O5S3 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H16N2O5S3/c1-24-14-10-6-7-12(16(14)25-2)11-15-17(21)20(18(26)27-15)19-28(22,23)13-8-4-3-5-9-13/h3-11,19H,1-2H3/b15-11- |
InChI Key |
IJZQZGQIULNHSW-PTNGSMBKSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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